molecular formula C7H13NO2 B1602849 (S)-Methyl piperidine-3-carboxylate CAS No. 276248-50-1

(S)-Methyl piperidine-3-carboxylate

Cat. No.: B1602849
CAS No.: 276248-50-1
M. Wt: 143.18 g/mol
InChI Key: BCDBHIAXYFPJCT-LURJTMIESA-N
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Description

(S)-Methyl piperidine-3-carboxylate is a chiral piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom

Mechanism of Action

Target of Action

The primary targets of “(S)-Methyl piperidine-3-carboxylate” are currently unknown. This compound belongs to the piperidine family, which is a structural component of several bioactive compounds and pharmaceuticals . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Generally, piperidine derivatives interact with their targets by binding to specific sites, leading to changes in the target’s function. The exact nature of these interactions and changes would depend on the specific targets involved .

Biochemical Pathways

Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Some predicted properties include a density of 10±01 g/cm³, a boiling point of 1938±330 °C at 760 mmHg, and a vapor pressure of 05±04 mmHg at 25°C . These properties could influence the compound’s bioavailability, but further studies are needed to confirm this.

Biochemical Analysis

Biochemical Properties

(S)-Methyl piperidine-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound is known to interact with enzymes such as DPP-4 inhibitors and JAK2 inhibitors, which are crucial in regulating metabolic and signaling pathways . These interactions often involve the binding of this compound to the active sites of these enzymes, thereby modulating their activity and influencing the overall biochemical reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in biochemical pathways . For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be significant. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can result in adverse effects such as toxicity and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity. These findings highlight the importance of careful dosage optimization when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of amino acids, thereby altering the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biochemical effects . For instance, this compound can be transported into cells via amino acid transporters, allowing it to reach intracellular targets and modulate biochemical pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, its localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl piperidine-3-carboxylate typically involves the esterification of (S)-piperidine-3-carboxylic acid. One common method includes the reaction of (S)-piperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: (S)-Piperidine-3-carboxylic acid or (S)-3-piperidone.

    Reduction: (S)-Methyl piperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl piperidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and fine chemicals due to its versatile reactivity.

Comparison with Similar Compounds

  • (S)-Ethyl piperidine-3-carboxylate
  • (S)-Piperidine-3-carboxylic acid
  • (S)-3-Piperidone

Comparison: (S)-Methyl piperidine-3-carboxylate is unique due to its methyl ester group, which imparts distinct reactivity compared to its ethyl ester or carboxylic acid counterparts. The methyl ester is more volatile and can be more easily hydrolyzed under acidic or basic conditions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl (3S)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBHIAXYFPJCT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595844
Record name Methyl (3S)-piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276248-50-1
Record name Methyl (3S)-piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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